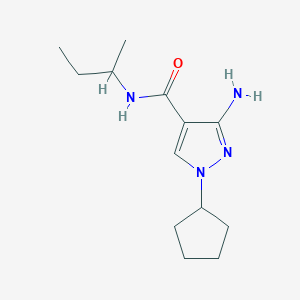-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737067.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a unique structure combining cyclopentyl, pyrazolyl, and fluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the cyclopentyl and fluoroethyl groups. Key steps include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.
Fluoroethyl Group Introduction: The fluoroethyl group is typically introduced through nucleophilic substitution reactions using fluoroethyl halides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the fluoroethyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with new substituents replacing the fluoroethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Comparison:
- Uniqueness: The presence of the fluoroethyl group in (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets.
- Reactivity: The fluoroethyl group can participate in unique substitution reactions that are not possible with chloroethyl or bromoethyl analogs.
Eigenschaften
Molekularformel |
C15H22FN5 |
|---|---|
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C15H22FN5/c16-5-6-20-11-13(9-18-20)7-17-8-14-10-19-21(12-14)15-3-1-2-4-15/h9-12,15,17H,1-8H2 |
InChI-Schlüssel |
WHUJMLXAZMEQIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C=N2)CNCC3=CN(N=C3)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11736984.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine](/img/structure/B11736996.png)
![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide](/img/structure/B11737014.png)
![1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)


![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
![[(3,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737053.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737056.png)
amine](/img/structure/B11737058.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11737068.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737071.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11737072.png)
